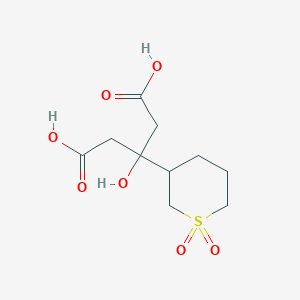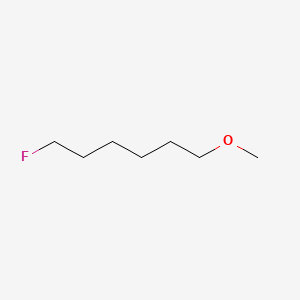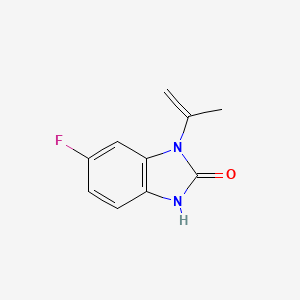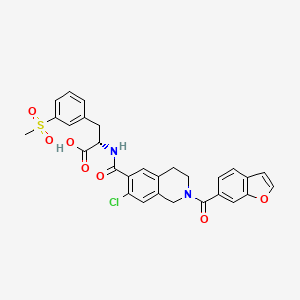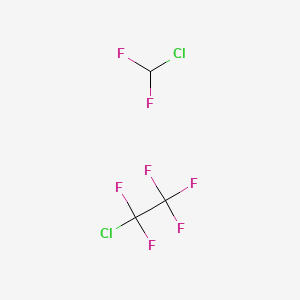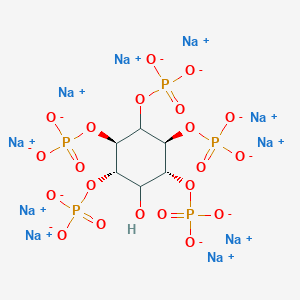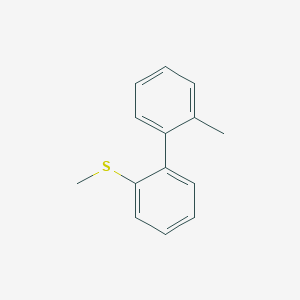
2-Methyl-2'-(methylsulfanyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl is an organic compound characterized by the presence of a biphenyl core substituted with a methyl group and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl typically involves the reaction of biphenyl derivatives with methylating and thiomethylating agents One common method is the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods
Industrial production of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl may involve large-scale Friedel-Crafts alkylation processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The biphenyl core can be reduced under catalytic hydrogenation conditions to form cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.
Applications De Recherche Scientifique
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The methylsulfanyl group can participate in nucleophilic and electrophilic interactions, while the biphenyl core provides a rigid framework for binding to specific sites. These interactions can modulate biological pathways and chemical reactions, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-(methylsulfanyl)propanal: Similar in having a methylsulfanyl group but differs in the core structure.
2-Methyl-2-(methylsulfanyl)propanal oxime: Contains an oxime group, adding different reactivity and applications.
Aldicarb: An oxime carbamate insecticide derived from 2-methyl-2-(methylsulfanyl)propanal oxime.
Uniqueness
2-Methyl-2’-(methylsulfanyl)-1,1’-biphenyl is unique due to its biphenyl core, which provides a distinct structural and electronic environment compared to other similar compounds. This uniqueness allows for specific interactions and applications that are not possible with other methylsulfanyl-containing compounds.
Propriétés
Numéro CAS |
38351-01-8 |
|---|---|
Formule moléculaire |
C14H14S |
Poids moléculaire |
214.33 g/mol |
Nom IUPAC |
1-methyl-2-(2-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14S/c1-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15-2/h3-10H,1-2H3 |
Clé InChI |
ZMFHUJSPRVMDJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=CC=CC=C2SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(2-bromoethyl)amino]phenyl 4-(trifluoromethyl)benzoate](/img/structure/B13423266.png)
![Tert-butyl 4-[6-[[5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]diazenyl]pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13423270.png)
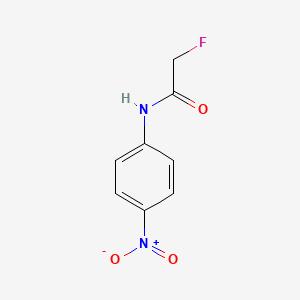
![2-(4-Chlorophenyl)-4-(dimethylamino)-2-[2-(dimethylamino)ethyl]butanenitrile Dihydrochloride](/img/structure/B13423278.png)
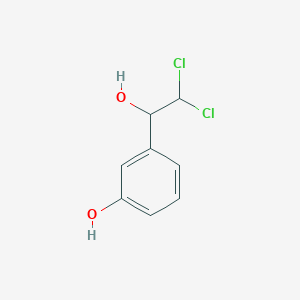
![1-O-(2-hydroxyethyl) 10-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] decanedioate](/img/structure/B13423290.png)
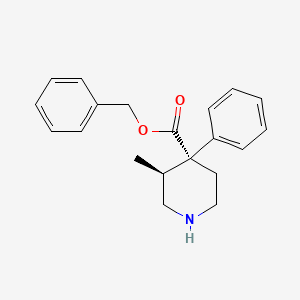
amino]-2-propylpentane-nitrile Hydrochloride; Verapamil Hydrochloride Imp. O (EP) as Hydrochloride; Verapamil Hydrochloride Impurity O as Hydrochloride; Verapamil Impurity O as Hydrochloride](/img/structure/B13423303.png)
